N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)
Description
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride (1/1) is a hydrochloride salt of a nitroazulene derivative. Its structure features:
- A carboximidic acid group at position 1, which may enhance solubility or enable further functionalization.
- A diethylaminoethyl side chain, a common motif in bioactive molecules for improved membrane permeability or ionic interaction.
- A 1:1 hydrochloride salt, likely improving stability and aqueous solubility compared to the free base.
Properties
CAS No. |
54805-30-0 |
|---|---|
Molecular Formula |
C17H22ClN3O3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-nitroazulene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-3-19(4-2)11-10-18-17(21)15-12-16(20(22)23)14-9-7-5-6-8-13(14)15;/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21);1H |
InChI Key |
KVJKGQCBJREQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride typically involves multiple steps. The initial step often includes the preparation of the nitroazulene core, which can be achieved through nitration reactions. The diethylaminoethyl group is then introduced via alkylation reactions, and the carboximidic acid group is formed through amidation or related reactions. The final step involves the formation of the hydrogen chloride salt to stabilize the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azulene derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique optical properties. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to specific targets, while the nitroazulene moiety can participate in redox reactions, influencing the compound’s biological activity. The carboximidic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Patent Compound)
Key Differences :
- Core Structure : Replaces nitroazulene with a 2,4-dimethylpyrrole ring conjugated to a 5-fluoroindole moiety .
- Functional Groups : Contains a ketone and fluoro-substituent, which may enhance target specificity (e.g., kinase inhibition) compared to the nitroazulene’s electron-deficient aromatic system.
Table 1: Structural Comparison
2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)
Key Differences :
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be made from analogues:
Research Implications and Gaps
- Pharmacological Potential: The patent compound’s indole-pyrrole scaffold is associated with tyrosine kinase inhibition, whereas the nitroazulene core may confer photodynamic activity. Direct comparisons require experimental validation.
- Data Limitations : Absence of melting point, solubility, or bioactivity data for the target compound necessitates caution in extrapolating properties from analogues.
Biological Activity
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1) is a synthetic compound derived from azulene, a bicyclic aromatic hydrocarbon known for its distinctive structure and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an azulene core, a diethylamino group, and a carboximidic acid moiety. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 285.77 g/mol. The presence of the nitro group and the aminoalkyl chain contributes to its biological activity.
Biological Activity Overview
Research has indicated that azulene derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1) are summarized below:
Antimicrobial Activity
Studies have shown that azulene derivatives possess significant antimicrobial properties. For instance, in vitro tests demonstrated that certain azulene compounds effectively inhibited the growth of bacteria such as Streptococcus mutans and fungi like Saccharomyces cerevisiae . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines such as TNF-α. In vitro assays indicated that derivatives with aminoalkoxy chains at specific positions on the azulene scaffold exhibited inhibitory effects on TNF-α production in activated human peripheral blood mononuclear cells . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Research into the anticancer properties of azulene derivatives has yielded promising results. Compounds similar to N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid have shown cytotoxic effects against various cancer cell lines. For example, studies involving HIV-1-based virus-like particles revealed that certain azulene derivatives had low cytotoxicity while maintaining antiviral activity .
Case Studies
Several case studies have illustrated the biological effects of azulene derivatives:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various azulene compounds on U2OS cell lines. The findings indicated that compounds with specific substituents exhibited lower toxicity while retaining antiviral efficacy .
- Antiulcer Activity : In vivo studies on gastric ulcer models demonstrated that certain azulene derivatives significantly reduced ulcerative lesions compared to control groups. This was assessed using a model involving ethanol-induced gastric ulcers in mice .
- Antifungal Activity : A series of azulene-organobismuth(III) carboxylates were synthesized and tested against fungal strains, showing effective inhibition of growth in several cases .
The mechanisms underlying the biological activities of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid are multifaceted:
- Membrane Disruption : Many azulene derivatives disrupt microbial cell membranes, leading to cell lysis.
- Cytokine Inhibition : The inhibition of TNF-α production suggests a pathway through which these compounds exert anti-inflammatory effects.
- Cell Cycle Interference : Some studies suggest that certain azulenes may interfere with cell cycle progression in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
